

Spectroscopic comparison of 2-Chloro-5-nitrobenzenesulfonyl chloride and its isomers

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzenesulfonyl chloride

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A Spectroscopic Comparison of **2-Chloro-5-nitrobenzenesulfonyl Chloride** and Its Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. Positional isomers often exhibit distinct physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of **2-Chloro-5-nitrobenzenesulfonyl chloride** and its isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The supporting experimental data is presented to aid in the differentiation and characterization of these important organic intermediates.

Comparative Spectroscopic Data

The positional differences of the chloro, nitro, and sulfonyl chloride groups on the benzene ring lead to unique spectroscopic fingerprints for each isomer. The electron-withdrawing nature of these substituents significantly influences the electronic environment of the aromatic protons and the vibrational frequencies of the functional groups.

¹H NMR Spectroscopic Data

Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic

protons are highly dependent on the substituent positions. The data below is typically recorded in deuterated chloroform (CDCl_3).

Compound Name	Aromatic Proton Assignments and Chemical Shifts (δ , ppm)
2-Chloro-5-nitrobenzenesulfonyl chloride	Data not readily available in compiled format. Based on substituent effects, three protons in the aromatic region would be expected, each with distinct chemical shifts and coupling.
4-Chloro-3-nitrobenzenesulfonyl chloride	Three distinct signals in the aromatic region are observed.
4-Chloro-2-nitrobenzenesulfonyl chloride	H-3: ~8.2 ppm (d, $J \approx 8.5$ Hz) Other aromatic protons also appear in the downfield region. ^[1]
2-Nitrobenzenesulfonyl chloride (Reference)	A: 8.271 ppm B: 7.953 ppm C: 7.91 ppm D: 7.89 ppm ^[2]
4-Nitrobenzenesulfonyl chloride (Reference)	Two sets of signals are expected due to the molecule's symmetry.

Note: Detailed, directly comparable ^1H NMR data for all isomers is not consistently available in public databases. The provided data is based on available spectra and known substituent effects.

Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for confirming the presence of key functional groups. The characteristic vibrational frequencies for the sulfonyl chloride (S=O) and nitro (N-O) groups are particularly informative.

Compound Name	Asymmetric S=O Stretch (cm ⁻¹)	Symmetric S=O Stretch (cm ⁻¹)	Asymmetric N-O Stretch (cm ⁻¹)	Symmetric N-O Stretch (cm ⁻¹)
2-Chloro-5-nitrobenzenesulfonyl chloride	~1380 - 1400	~1170 - 1190	~1530 - 1550	~1340 - 1360
4-Chloro-3-nitrobenzenesulfonyl chloride	~1380 - 1400	~1170 - 1190	~1530 - 1550	~1340 - 1360
4-Chloro-2-nitrobenzenesulfonyl chloride	1380 - 1370[1]	1180 - 1170[1]	~1530 - 1550	~1340 - 1360

Note: The exact wavenumber can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the specific electronic environment of the isomer.

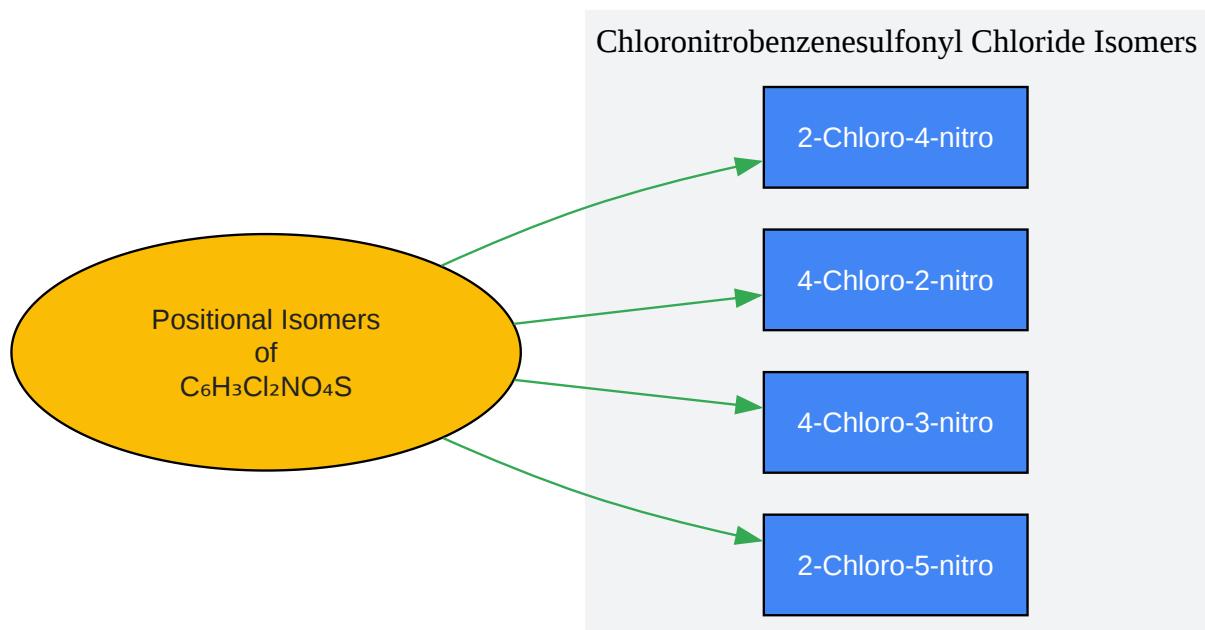
Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) for all dichloronitrobenzenesulfonyl chloride isomers will appear at the same mass-to-charge ratio (m/z), but fragmentation patterns may differ. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments
2-Chloro-5-nitrobenzenesulfonyl chloride	C ₆ H ₃ Cl ₂ NO ₄ S	256.06	220, 222 (loss of HCl)
4-Chloro-3-nitrobenzenesulfonyl chloride	C ₆ H ₃ Cl ₂ NO ₄ S	256.06	Data available in NIST database.[3][4]
4-Chloro-2-nitrobenzenesulfonyl chloride	C ₆ H ₃ Cl ₂ NO ₄ S	256.06[5]	Data available in NIST database.[5]
2-Nitrobenzenesulfonyl chloride (Reference)	C ₆ H ₄ CINO ₄ S	221.62	186, 151[6]

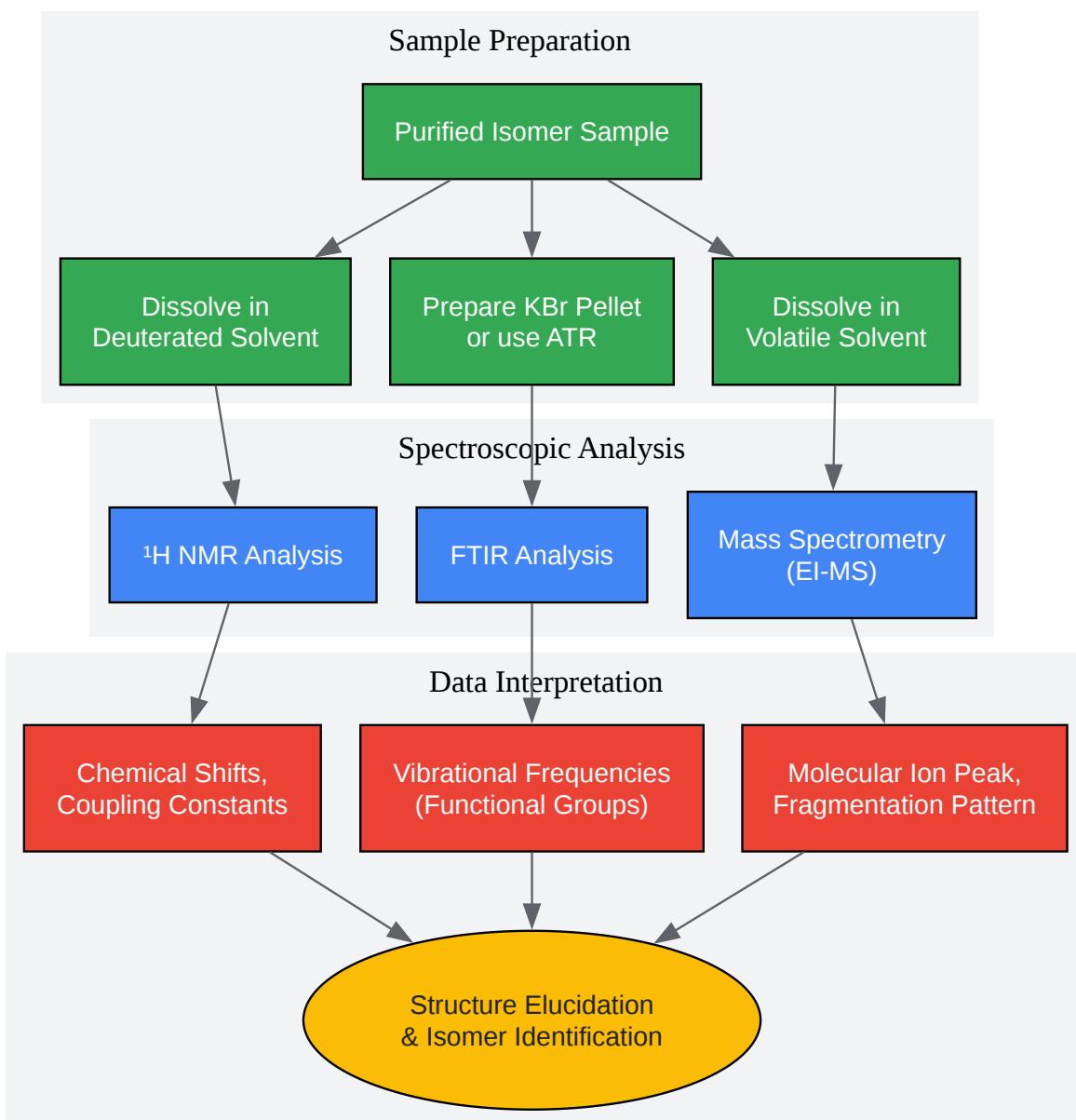
Visualizations

The following diagrams illustrate the relationships between the isomers and a typical workflow for their spectroscopic analysis.



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Caption: Isomeric relationship of chloronitrobenzenesulfonyl chlorides.

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Caption: General workflow for spectroscopic analysis of isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring a ^1H NMR spectrum.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfonyl chloride isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved; if particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[8]
- Instrument Setup: Place the NMR tube in the spectrometer's spinner and adjust the depth using a gauge. Insert the sample into the NMR magnet.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[9]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and KBr pellet methods for solid samples.[10]

- Attenuated Total Reflectance (ATR) Method:
 - Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[11] Acquire a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]
- Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[11]
- Data Acquisition: Collect the FTIR spectrum, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Potassium Bromide (KBr) Pellet Method:
 - Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][13]
 - Pellet Formation: Transfer a portion of the mixture to a pellet die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13]
 - Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum as described for the ATR method.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[14]
- Sample Introduction: The sample is introduced into the mass spectrometer. In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column before entering the ion source.[15]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[15]

- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[15]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions resulting from its decomposition.

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